

A Comparative Analysis of Viloxazine and its Major Metabolite Pharmacokinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Viloxazine Hydrochloride

Cat. No.: B134214

[Get Quote](#)

This guide provides a detailed comparison of the pharmacokinetic profiles of viloxazine and its primary metabolite, 5-hydroxyviloxazine glucuronide. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of viloxazine's absorption, distribution, metabolism, and excretion (ADME) properties.

Executive Summary

Viloxazine, a selective norepinephrine reuptake inhibitor, undergoes extensive metabolism in humans. The primary metabolic pathway involves hydroxylation to 5-hydroxyviloxazine, predominantly mediated by the cytochrome P450 enzyme CYP2D6, followed by glucuronidation to form 5-hydroxyviloxazine glucuronide (5-HVLX-gluc), the major circulating metabolite.^{[1][2][3][4]} This process is facilitated by the enzymes UGT1A9 and UGT2B15.^[2] While CYP2D6 is the main enzyme in the initial hydroxylation, minor contributions from CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4 have also been noted.^[4] The pharmacokinetic profile of viloxazine is linear and dose-proportional, with distinct differences observed between immediate-release (IR) and extended-release (ER) formulations. The ER formulation results in a delayed time to peak concentration (T_{max}) and a longer elimination half-life compared to the IR form.^{[5][6][7]}

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for viloxazine and its major metabolite, 5-hydroxyviloxazine glucuronide, across different formulations and

populations.

Table 1: Pharmacokinetics of Viloxazine

Formulation	Population	Dose	Cmax (μ g/mL)	Tmax (hours)	AUC (μ g·h/mL)	Half-life ($t_{1/2}$) (hours)
Immediate-Release	Healthy Adults	300 mg	3.60 \pm 0.58	1.43 \pm 0.43	N/A	2-5[5]
Extended-Release	Healthy Adults	700 mg	4.73 \pm 0.86	5	N/A	7.02 \pm 4.74[5]
Extended-Release	Children (6-11 years)	100 mg	1.60 \pm 0.70	N/A	19.29 \pm 8.88	N/A
Extended-Release	Children (6-11 years)	200 mg	2.83 \pm 1.31	N/A	34.72 \pm 16.53	N/A
Extended-Release	Children (6-11 years)	400 mg	5.61 \pm 2.48	N/A	68.00 \pm 28.51	N/A
Extended-Release	Adolescents (12-17 years)	200 mg	2.06 \pm 0.90	N/A	25.78 \pm 11.55	N/A
Extended-Release	Adolescents (12-17 years)	400 mg	4.08 \pm 1.67	N/A	50.80 \pm 19.76	N/A
Extended-Release	Adolescents (12-17 years)	600 mg	6.49 \pm 2.87	N/A	79.97 \pm 36.91	N/A

Data presented as mean \pm standard deviation where available.

Cmax:
Maximum
plasma
concentrati
on; Tmax:
Time to
maximum
plasma
concentrati
on; AUC:
Area under
the plasma
concentrati
on-time
curve.

Sources:[[5](#)]

[[6](#)][[7](#)]

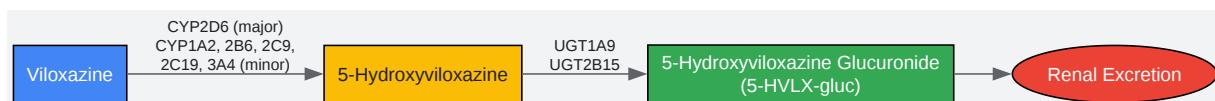
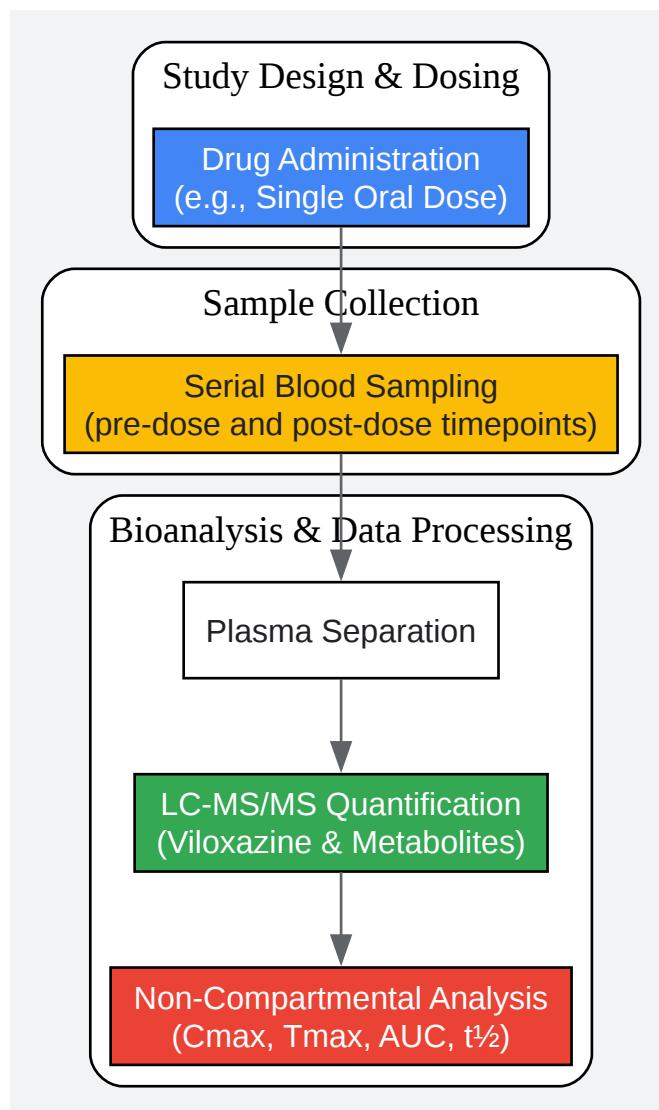


Table 2: Pharmacokinetics of 5-Hydroxyvioxazine Glucuronide (5-HVLX-gluc)

Formulation Administered	Population	Dose	Cmax (μ g/mL)	Tmax (hours)	AUC	Half-life ($t_{1/2}$)
Extended- Release Viloxazine	Healthy Adults	700 mg	3.43 \pm 0.92	6 (median)	N/A	N/A
<p>Data presented as mean \pm standard deviation where available.</p> <p>Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve.</p>						
<p>Source:[8]</p>						

Mandatory Visualization


The metabolic pathway of viloxazine is illustrated below.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of viloxazine.

The following diagram illustrates a typical experimental workflow for pharmacokinetic analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for pharmacokinetic analysis.

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from studies employing rigorous methodologies. Below are summaries of the typical experimental protocols.

Study 1: Pharmacokinetics in Healthy Adults

- Objective: To assess the pharmacokinetic profile of single-dose viloxazine extended-release and its major metabolite.
- Study Design: This was a single-center, open-label study.[9]
- Subjects: Healthy adult volunteers.[9]
- Dosing: Participants received a single oral dose of 700 mg viloxazine extended-release after an overnight fast.[9]
- Sample Collection: Blood samples were collected at pre-dose (0 hours) and at numerous time points post-dose (e.g., 0.5, 1, 2, 4, 5, 6, 8, 12, 24, 48, 72, and 96 hours).[9]
- Analytical Method: Plasma concentrations of viloxazine and 5-HVLX-gluc were quantified using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][10] The lower limit of quantification for viloxazine was 0.01 µg/mL and for 5-HVLX-gluc was 0.005 µg/mL.[10]
- Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, were determined using non-compartmental analysis.[9]

Study 2: Population Pharmacokinetics in Pediatric Subjects

- Objective: To characterize the population pharmacokinetics of viloxazine and 5-HVLX-gluc in children and adolescents with Attention Deficit/Hyperactivity Disorder (ADHD).
- Study Design: Data were pooled from four Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.[6]

- Subjects: A total of 495 pediatric subjects (ages 6-17) with ADHD who received viloxazine ER.[10]
- Dosing: Subjects received once-daily doses of viloxazine ER at 100 mg, 200 mg, 400 mg, or 600 mg.[6][10]
- Sample Collection: Sparse blood samples were collected during the trials.
- Analytical Method: Plasma concentrations of viloxazine and 5-HVLX-gluc were measured using a validated LC-MS/MS method.[10]
- Data Analysis: A population pharmacokinetic model was developed using a non-linear mixed-effects modeling approach. A one-compartment model with first-order absorption and elimination for viloxazine, and first-order formation and elimination for the metabolite, was used to describe the data.[6] Body weight was identified as a significant covariate impacting drug exposure.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and in vitro drug-drug interaction assessment of viloxazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Viloxazine Extended-Release Capsules (Qelbree®) on Select Cytochrome P450 Enzyme Activity and Evaluation of CYP2D6 Genetic Polymorphisms on Viloxazine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. European Network Adult ADHD – Population Pharmacokinetics of Viloxazine Extended-Release Capsules in Pediatric Subjects with Attention Deficit/Hyperactivity Disorder [eunetworkadultadhd.com]

- 6. Population Pharmacokinetics of Viloxazine Extended-Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of Coadministered Viloxazine Extended-Release (SPN-812) and Lisdexamfetamine in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetics of Viloxazine Extended-Release Capsules in Pediatric Subjects With Attention Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Viloxazine and its Major Metabolite Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134214#comparative-pharmacokinetics-of-viloxazine-and-its-metabolites]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com